molecular formula C8H4ClKN2S3 B2498033 Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide CAS No. 1049756-11-7

Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide

Cat. No.: B2498033
CAS No.: 1049756-11-7
M. Wt: 298.86
InChI Key: XCEOAPZXOOBMHD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide is a useful research compound. Its molecular formula is C8H4ClKN2S3 and its molecular weight is 298.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications

  • Synthesis Process and Antiviral Activity: A study by Chen et al. (2010) describes the synthesis of derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, which exhibit anti-tobacco mosaic virus activity.
  • Structural Investigations and Biological Activities: Karanth et al. (2019) explored 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, confirming their structures through spectral studies and assessing their antibacterial and antioxidant properties.
  • Synthesis of Aliphatic Derivatives: Tahtaci and Aydin (2019) detailed a synthesis approach for aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives, which could have pharmaceutical applications.

Chemical Reactions and Properties

  • Halocyclization Reactions: Tarasova et al. (2015) investigated the halocyclization of derivatives of 5-methyl-1,3,4-thiadiazole-2-thione, contributing to the understanding of their chemical properties.
  • Antimicrobial Activity: The work of Abdel-Wahab et al. (2009) demonstrated the antimicrobial potential of certain derivatives containing 1,3,4-thiadiazole.

Pharmacological Potential

  • CNS Activity Evaluation: Clerici et al. (2001) synthesized 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and evaluated their antidepressant and anxiolytic properties.
  • Antitubercular Activity: Kidwai et al. (1998) synthesized triazines starting from 5-alkyl-1,3,4-thiadiazole-2-thioles and assessed their antitubercular activity.

Molecular Interactions and Complexes

  • Iodine Complex Formation: Ivolgina and Chernov'yants (2018) studied the interaction of 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium salt with iodine, contributing to the understanding of potential antithyroid drug development.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

potassium;4-(4-chlorophenyl)-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S3.K/c9-5-1-3-6(4-2-5)11-8(13)14-7(12)10-11;/h1-4H,(H,10,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEOAPZXOOBMHD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=S)SC(=N2)[S-])Cl.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClKN2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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